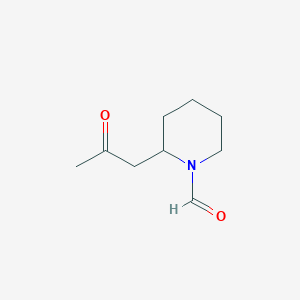
2-(2-Oxopropyl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropyl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is of interest due to its unique structure, which includes both an aldehyde and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate aldehyde and ketone under controlled conditions. For instance, the reaction of piperidine with acetaldehyde and acetone in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using commercially available reagents and solvents. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation: 2-(2-Oxopropyl)piperidine-1-carboxylic acid.
Reduction: 2-(2-Hydroxypropyl)piperidine-1-carbaldehyde.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Oxopropyl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarboxaldehyde: A simpler aldehyde derivative of piperidine.
2-(2-Oxopropyl)piperidine: Lacks the aldehyde group, making it less reactive in certain contexts
Uniqueness
2-(2-Oxopropyl)piperidine-1-carbaldehyde is unique due to the presence of both an aldehyde and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
CAS No. |
73777-70-5 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(2-oxopropyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C9H15NO2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h7,9H,2-6H2,1H3 |
InChI Key |
ACCIPUGMVRIIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCN1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















